Cas no 61430-18-0 (H-Gly-Gly-Pro-Ala-OH)

H-Gly-Gly-Pro-Ala-OH structure
H-Gly-Gly-Pro-Ala-OH structure
商品名:H-Gly-Gly-Pro-Ala-OH
CAS番号:61430-18-0
MF:C12H20N4O5
メガワット:300.311
CID:479780
PubChem ID:7408253

H-Gly-Gly-Pro-Ala-OH 化学的及び物理的性質

名前と識別子

    • L-Alanine, glycylglycyl-L-prolyl-
    • (2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
    • H-GLY-GLY-PRO-ALA-OH
    • DTXSID10428594
    • SCHEMBL18639824
    • 61430-18-0
    • (S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
    • glycyl-glycyl-prolyl-alanine
    • H-Gly-Gly-Pro-Ala-OH
    • インチ: InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1
    • InChIKey: VOVHFLIEWMHDOB-YUMQZZPRSA-N
    • ほほえんだ: C[C@H](NC([C@@H]1CCCN1C(CNC(CN)=O)=O)=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 300.1435
  • どういたいしつりょう: 300.14336975g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 9
  • 重原子数: 21
  • 回転可能化学結合数: 9
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 142Ų
  • 疎水性パラメータ計算基準値(XlogP): -4.3

じっけんとくせい

  • PSA: 141.83

H-Gly-Gly-Pro-Ala-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H253100-50mg
H-Gly-Gly-Pro-Ala-OH
61430-18-0
50mg
$ 290.00 2022-06-04
TRC
H253100-250mg
H-Gly-Gly-Pro-Ala-OH
61430-18-0
250mg
$ 950.00 2022-06-04
TRC
H253100-100mg
H-Gly-Gly-Pro-Ala-OH
61430-18-0
100mg
$ 475.00 2022-06-04

H-Gly-Gly-Pro-Ala-OH 関連文献

H-Gly-Gly-Pro-Ala-OHに関する追加情報

Comprehensive Overview of H-Gly-Gly-Pro-Ala-OH (CAS No. 61430-18-0): Structure, Applications, and Research Insights

H-Gly-Gly-Pro-Ala-OH, a tetrapeptide with the CAS number 61430-18-0, is a biologically active sequence composed of glycine (Gly), proline (Pro), and alanine (Ala). This peptide has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Its molecular formula, C13H21N5O6, reflects a compact yet versatile architecture, making it a valuable tool for studying peptide-protein interactions and collagen stability.

The peptide's sequence—Gly-Gly-Pro-Ala—is notable for its role in mimicking collagen-like structures, a feature highly relevant in anti-aging research and dermal health. Recent studies highlight its potential to modulate extracellular matrix (ECM) components, aligning with growing consumer interest in peptide-based skincare and cosmeceuticals. Searches for "collagen-boosting peptides" or "non-invasive anti-aging solutions" have surged, underscoring the demand for scientifically backed ingredients like H-Gly-Gly-Pro-Ala-OH.

From a synthetic perspective, CAS 61430-18-0 is often utilized in solid-phase peptide synthesis (SPPS) as a building block for larger bioactive compounds. Its stability under physiological conditions makes it suitable for drug delivery systems, particularly in targeted therapies for metabolic disorders. Researchers are exploring its use in bioactive hydrogels, responding to trends in personalized medicine and tissue engineering—topics frequently queried in academic and biotech forums.

Quality control of H-Gly-Gly-Pro-Ala-OH involves advanced analytical techniques such as HPLC and mass spectrometry, ensuring compliance with pharmaceutical-grade standards. The peptide's purity (>95%) and low endotoxin levels are critical for in vitro and in vivo studies, addressing common user concerns about "peptide purity verification" and "research-grade peptide suppliers."

Emerging applications include its role in sports nutrition, where peptides are investigated for muscle recovery and performance enhancement. Queries like "peptides for athletic recovery" or "glycine-proline-alanine benefits" reflect this niche interest. Additionally, its biodegradability aligns with green chemistry initiatives, resonating with environmentally conscious researchers.

In summary, H-Gly-Gly-Pro-Ala-OH (61430-18-0) bridges fundamental science and applied innovation. Its multifaceted uses—from cosmetic formulations to biomedical research—position it as a compound of enduring relevance in interdisciplinary fields. As peptide therapeutics gain traction, this tetrapeptide exemplifies the convergence of molecular design and translational science.

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